Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a unique substitution pattern. Its structure includes:
- Thiophene core: Substituted at positions 2 (ethyl carboxylate), 3 (methyl), 4 (cyano), and 5 (2-chloro-6-fluorobenzamido).
- Key functional groups: 2-Chloro-6-fluorobenzamido group: Introduces aromaticity and halogen-mediated electronic effects. Cyano group: A strong electron-withdrawing substituent influencing electron density across the thiophene ring.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c1-3-23-16(22)13-8(2)9(7-19)15(24-13)20-14(21)12-10(17)5-4-6-11(12)18/h4-6H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDKRPHFFQWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC=C2Cl)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. One common synthetic route includes the following steps:
Formation of the Thiophene Core: : The thiophene ring is constructed using appropriate precursors such as 2-bromothiophene and a suitable organometallic reagent.
Introduction of the Cyano Group: : The cyano group (-CN) is introduced at the 4-position of the thiophene ring through a nucleophilic substitution reaction.
Methylation: : The methyl group (-CH3) is added at the 3-position of the thiophene ring using a methylating agent like methyl iodide.
Amidation: : The carboxylate group is converted to an amide by reacting with 2-chloro-6-fluorobenzamide under appropriate conditions.
Esterification: : Finally, the carboxylic acid group is esterified using ethanol to form the ethyl ester derivative.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the cyano group to an amine.
Substitution: : Substitution reactions at different positions of the thiophene ring can be achieved using various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Thiophene Position 5 | Key Features |
|---|---|---|---|---|
| Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate | C₁₆H₁₃ClFN₃O₃S | 381.5 | 2-Chloro-6-fluorobenzamido | Aromatic, dual halogenation (Cl, F), high lipophilicity |
| Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | C₁₂H₁₃ClN₂O₃S | 300.77 | 2-Chloropropanoylamino | Aliphatic Cl, smaller substituent, moderate steric bulk |
| Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | C₁₂H₁₃ClN₂O₃S | 300.77 | 3-Chloropropanoylamino | Aliphatic Cl, positional isomer of above, similar steric/electronic effects |
| 2-Amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₇H₂₀N₂OS | 300.43 | N-phenyl carboxamide (benzothiophene core) | Reduced aromaticity, tetrahydro-benzothiophene scaffold, no halogens |
Substituent-Driven Electronic and Steric Effects
Aromatic vs.
Molecular Weight and Lipophilicity :
- The target’s higher molecular weight (381.5 vs. ~300 g/mol) and aromaticity suggest increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Positional Isomerism in Chloropropanoylamino Analogs: The 2-chloro vs.
Biological Activity
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 336.79 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have been reported to possess significant antimicrobial properties. Studies indicate that similar compounds can inhibit the growth of various bacterial strains, suggesting potential for use in treating infections .
- Anticancer Properties : Research has shown that thiophene derivatives can induce apoptosis in cancer cells. This compound may exhibit similar mechanisms, potentially through modulation of signaling pathways involved in cell survival .
- Anti-inflammatory Effects : Compounds with thiophene structures are known to exhibit anti-inflammatory activity, which could be beneficial in conditions such as arthritis or other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .
- Neuroprotective Effects : Some studies suggest that thiophene derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Key steps include:
- Formation of the thiophene ring.
- Introduction of the cyano and carboxylate groups.
- Coupling with the chlorinated benzamide.
Case Study: Antimicrobial Activity
In a study examining antimicrobial efficacy, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating promising antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Case Study: Anticancer Activity
Another study focused on the compound's anticancer properties involved testing against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| MCF-10A (Normal) | >100 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
Core thiophene formation : React ethyl acetoacetate with sulfur and malononitrile in ethanol under reflux, catalyzed by triethylamine (yields ~70–80%) .
Functionalization : Introduce the 2-chloro-6-fluorobenzamido group via nucleophilic acyl substitution. Use DMF as a solvent and triethylamine to scavenge HCl .
- Critical factors : Excess reagents (e.g., 1.2 equivalents of benzamido chloride) and temperature control (60–80°C) minimize side products like hydrolyzed esters.
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Characterization workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural validation :
- NMR : H and C NMR to confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, cyano at δ 115–120 ppm in C) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 419.9 .
- Crystallography : Single-crystal X-ray diffraction (if crystals form) for absolute configuration .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved when encountering disordered atoms or twinning?
- Strategies :
- Disordered moieties : Use SHELXL’s PART and SIMU/ISOR commands to model positional disorder (e.g., ethyl ester groups) .
- Twinning : Apply TwinRotMat in SHELXL to refine data from twinned crystals (common in thiophene derivatives due to planar stacking) .
- Validation : Check Rint (<5%) and CC (>90%) to ensure data quality .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound’s bioactivity?
- Approach :
- Functional group modulation : Synthesize analogs (e.g., replace chloro-fluoro substituents with bromo or methoxy groups) and compare bioactivity .
- Assays :
- Antimicrobial : MIC assays against S. aureus and E. coli (96-well plate, 24h incubation) .
- Anticancer : MTT assay on HeLa cells, focusing on IC values and apoptosis markers (e.g., caspase-3 activation) .
- Computational modeling : Dock the compound into target proteins (e.g., DHFR enzyme) using AutoDock Vina to predict binding modes .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Troubleshooting :
- Purity validation : Re-run assays with HPLC-purified batches to exclude impurity effects .
- Orthogonal assays : Confirm activity via both cell-based (e.g., flow cytometry) and enzymatic (e.g., kinase inhibition) assays .
- Solvent controls : Ensure DMSO concentrations (<0.1%) do not interfere with readouts .
Q. What strategies address tautomerism or dynamic stereochemistry during spectroscopic analysis?
- NMR solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
